(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives have been studied for their potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H15N3O2S2) and molecular weight (369.46). More detailed properties such as melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications
Photoreactions of Benzothiazole Derivatives
Research into the photooxidation of benzothiazole derivatives, such as 2-(4-thiazolyl)-1H-benzimidazole, has contributed to understanding their behavior under light exposure, revealing potential applications in the development of light-sensitive materials or as components in photodynamic therapy (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial Activity
Synthesis of new pyridine derivatives incorporating benzothiazole has shown variable and modest antimicrobial activity against bacteria and fungi, indicating potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Benzothiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting their use in developing new therapeutic agents for treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic conditions, showcasing the potential of these compounds in industrial applications to protect against corrosion (Hu et al., 2016).
Anti-Infective Drugs
Thiazolides, a class of drugs derived from modifications of benzothiazole structures, exhibit broad-spectrum activities against a variety of pathogens, including viruses, bacteria, and protozoan parasites, offering insights into the development of new anti-infective treatments (Hemphill, Müller, & Müller, 2012).
Mechanism of Action
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures. Specific safety data and hazards associated with this compound are not available in the retrieved resources.
Future Directions
The future directions for research on this compound could involve further exploration of its potential pharmacological effects, as well as the development of more efficient synthesis methods . Additionally, more detailed studies on its physical and chemical properties could provide valuable information for its potential applications.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-23-9-8-21-14-4-2-3-5-15(14)25-18(21)20-17(22)12-6-7-13-16(10-12)24-11-19-13/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKAVOJZZQIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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